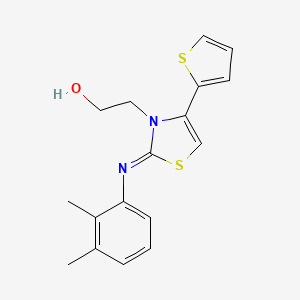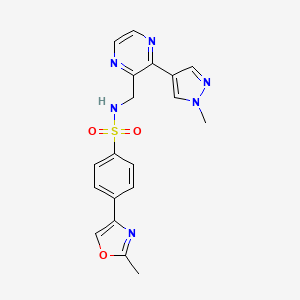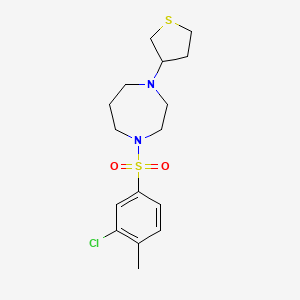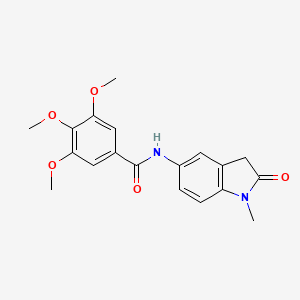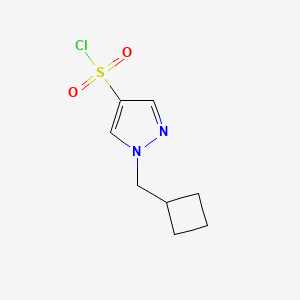
1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride” is a complex organic compound. It contains a cyclobutyl group, which is a ring of four carbon atoms, and a pyrazole group, which is a five-membered ring containing two nitrogen atoms. The sulfonyl chloride group is a common functional group in organic chemistry, known for its reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclobutyl and pyrazole rings. The sulfonyl chloride group could be introduced in a later step, possibly through a substitution reaction .Molecular Structure Analysis
The cyclobutyl group is a type of cycloalkane, which are saturated hydrocarbons with carbon atoms arranged in a ring. The pyrazole group is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be largely determined by the sulfonyl chloride group, which is known to be quite reactive. It can undergo substitution reactions with nucleophiles, making it useful in the synthesis of a wide variety of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the sulfonyl chloride group could make the compound polar and potentially reactive .Aplicaciones Científicas De Investigación
Novel Catalytic Applications
Research has demonstrated the utility of related pyrazole derivatives in catalytic processes. For instance, a novel ionic liquid, 1-sulfopyridinium chloride, has been synthesized and characterized, showcasing its efficiency as a homogeneous and reusable catalyst for the synthesis of bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s through a tandem Knoevenagel–Michael reaction under mild conditions (Moosavi-Zare et al., 2013). This highlights the potential of pyrazole derivatives in facilitating complex chemical reactions.
Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides
Another study explored the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative. This research developed a 3-step parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, demonstrating the diverse chemical utility of these compounds (Tucker, Chenard, & Young, 2015).
Antibacterial and Anti-inflammatory Activities
Compounds bearing the pyrazole sulfonate moiety have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. One study synthesized a new series of 1H-pyrazole derivatives with an aryl sulfonate moiety and found potent anti-inflammatory agents and activity against microbial strains, showcasing the potential therapeutic applications of these compounds (Kendre, Landge, Jadhav, & Bhusare, 2013).
Synthesis of Pyrazole-4-sulfonyl Chlorides
Research into the synthesis of diverse pyrazole-4-sulfonyl chlorides from 2-(benzylthio)malonaldehyde provides a convenient method for producing these compounds on a multi-gram scale. This method fills a gap in the availability of these sulfonyl chlorides, which are challenging to obtain through other techniques, indicating their importance in synthetic chemistry (Sokolyuk, Kondratov, Gavrylenko, & Tolmachov, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(cyclobutylmethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c9-14(12,13)8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZHLWXKMUQILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

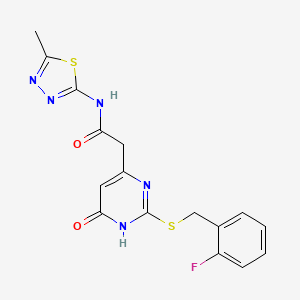
![2-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid](/img/structure/B2897320.png)
![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2897321.png)
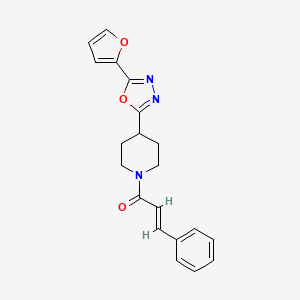
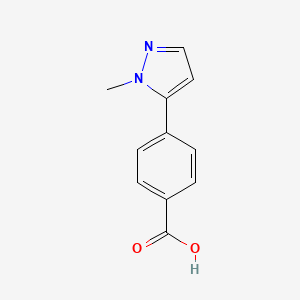
![8-(azepan-1-yl)-7-(2-{[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2897325.png)

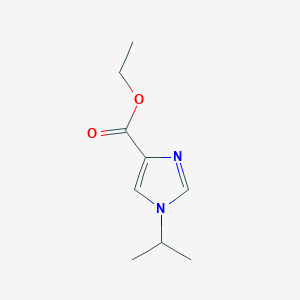
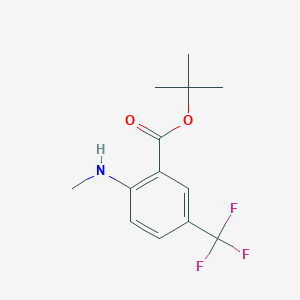
![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2897332.png)
